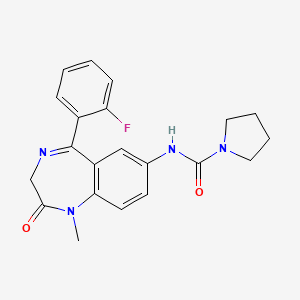
Fmoc-Thr-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Thr-OMe: (Fluorenylmethyloxycarbonyl-Threonine Methyl Ester) is a derivative of the amino acid threonine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino group, while the methyl ester protects the carboxyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Methyl Ester Formation: The carboxyl group of threonine is protected by converting it into a methyl ester using methanol and an acid catalyst.
Industrial Production Methods: The industrial production of Fmoc-Thr-OMe typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support .
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The Fmoc group is base-labile and can be removed using piperidine in N,N-dimethylformamide (DMF).
Hydrolysis: The methyl ester can be hydrolyzed under mild acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in DMF.
Ester Hydrolysis: Calcium iodide as a protective agent for the Fmoc group.
Major Products Formed:
Fmoc Deprotection: Threonine with a free amino group.
Ester Hydrolysis: Threonine with a free carboxyl group.
Aplicaciones Científicas De Investigación
Chemistry: : Fmoc-Thr-OMe is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups during peptide assembly .
Biology: : In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions by incorporating it into synthetic peptides .
Medicine: : this compound is utilized in the development of peptide-based drugs and therapeutic agents. It aids in the synthesis of peptides with high purity and specificity .
Industry: : In the pharmaceutical industry, this compound is employed in the large-scale production of peptide drugs and diagnostic agents .
Mecanismo De Acción
Mechanism: : The Fmoc group protects the amino group of threonine during peptide synthesis, preventing unwanted side reactions. The methyl ester protects the carboxyl group, allowing for selective deprotection and further functionalization .
Molecular Targets and Pathways: : Fmoc-Thr-OMe interacts with various enzymes and proteins during peptide synthesis, facilitating the formation of peptide bonds and the assembly of complex peptide structures .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Ser-OMe: Similar to Fmoc-Thr-OMe but derived from serine.
Fmoc-Val-OMe: Derived from valine, used in peptide synthesis.
Fmoc-Ala-OMe: Derived from alanine, commonly used in SPPS.
Uniqueness: : this compound is unique due to the presence of the hydroxyl group in threonine, which can participate in hydrogen bonding and other interactions, making it valuable in the synthesis of peptides with specific structural and functional properties .
Propiedades
Fórmula molecular |
C20H21NO5 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
methyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |
InChI |
InChI=1S/C20H21NO5/c1-12(22)18(19(23)25-2)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,21,24)/t12-,18+/m1/s1 |
Clave InChI |
AFQZVOKPCWBPHW-XIKOKIGWSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
SMILES canónico |
CC(C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]-](/img/structure/B13406624.png)
![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)

![N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine](/img/structure/B13406635.png)

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B13406650.png)


![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)

![N-[(2S)-1-[[(E)-3-methylbut-1-enyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B13406681.png)


